molecular formula C16H23N5O2 B2605934 3-isopentyl-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887877-07-8

3-isopentyl-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2605934
CAS No.: 887877-07-8
M. Wt: 317.393
InChI Key: PPHREQRISVBQHW-UHFFFAOYSA-N
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Description

3-Isopentyl-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative characterized by a fused imidazo-purine-dione core. Key structural features include:

  • Substituents: An isopentyl (3-methylbutyl) group at position 3 and methyl groups at positions 1, 6, 7, and 7.
  • The multiple methyl groups may reduce metabolic susceptibility, increasing stability .

Properties

IUPAC Name

4,6,7,8-tetramethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O2/c1-9(2)7-8-20-14(22)12-13(19(6)16(20)23)17-15-18(5)10(3)11(4)21(12)15/h9H,7-8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPHREQRISVBQHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C)N(C(=O)N(C3=O)CCC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-isopentyl-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of an intermediate imidazole derivative, followed by alkylation and subsequent cyclization to form the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired application and the scale of production.

Chemical Reactions Analysis

Types of Reactions

3-isopentyl-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

3-isopentyl-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-isopentyl-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related imidazo[2,1-f]purine-2,4-dione derivatives, highlighting substituent variations and their impact on biological activity:

Compound Name Substituents Key Targets/Pathways Biological Activity Reference
3-Isopentyl-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione 3-isopentyl; 1,6,7,8-tetramethyl Not reported Unknown (structural analysis suggests potential kinase or receptor modulation) N/A
CB11 3-butyl; 1,6,7-trimethyl PPARγ, ROS, mitochondrial apoptosis Anti-cancer (induces apoptosis in NSCLC via PPARγ-dependent pathways)
Compound 3i 8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl); 1,3,7-trimethyl 5-HT1A/5-HT7 receptors Antidepressant (reduces immobility in FST; anxiolytic at 2.5 mg/kg)
Compound 5 (Zagórska et al.) 8-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl); 1,3-dimethyl 5-HT1A, 5-HT7, D2 receptors; PDE4B/PDE10A Dual receptor/PDE inhibition (potential for neurodegenerative disease modulation)
ALTA_2 8-(4-hydroxybutyl); 7-phenyl; 1-methyl EphB4 kinase Kinase inhibition (IC₅₀: 2.7–2.9 μM; MW: 353 Da)
1-Benzyl-8-methoxy-3-propylpyrido[2,1-f]purine-2,4(1H,3H)-dione 1-benzyl; 8-methoxy; 3-propyl Adenosine A3 receptor Affinity-based probe for receptor expression profiling

Structural and Functional Analysis

Substituent Position and Activity: Position 3: Alkyl chains (isopentyl, butyl) at position 3 correlate with anticancer activity (e.g., CB11’s PPARγ agonism) . Position 8: Arylpiperazinyl (e.g., 3i) or dihydroisoquinolinyl (e.g., Compound 5) groups at position 8 confer affinity for serotonin/dopamine receptors, critical for CNS-targeted therapies . Methylation: Methyl groups at positions 1, 6, 7, and 8 (target compound) may reduce oxidative metabolism, improving pharmacokinetic stability compared to non-methylated analogs .

Biological Target Specificity: Anticancer Activity: CB11’s PPARγ activation contrasts with ALTA_2’s kinase inhibition, illustrating how substituents redirect activity toward distinct pathways . CNS Modulation: Fluorinated arylpiperazinyl derivatives (e.g., 3i) show selectivity for 5-HT1A over PDEs, whereas dihydroisoquinolinyl derivatives (Compound 5) exhibit dual receptor/PDE activity .

Pharmacokinetic Properties :

  • Lipophilicity : The isopentyl group (logP ~3.5 estimated) in the target compound may enhance blood-brain barrier penetration compared to shorter alkyl chains (e.g., butyl in CB11, logP ~2.8) .
  • Metabolic Stability : Methylation at multiple positions (target compound) likely reduces CYP450-mediated metabolism, as seen in structurally similar 1,3,7-trimethyl derivatives .

Key Research Findings

  • Anticancer Potential: CB11’s PPARγ-dependent apoptosis in NSCLC cells suggests that alkyl-substituted imidazo-purine-diones are viable candidates for oncology drug development .
  • CNS Applications : Fluorophenylpiperazinyl derivatives (e.g., 3i) demonstrate that position 8 modifications are critical for optimizing 5-HT receptor affinity and antidepressant efficacy .
  • Kinase Inhibition : ALTA_2’s EphB4 inhibition highlights the scaffold’s versatility in targeting enzymatic activity through strategic substitutions (e.g., hydroxybutyl, phenyl) .

Biological Activity

3-isopentyl-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a purine derivative that has garnered interest due to its potential biological activities. This compound belongs to a class of imidazopurines which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H21N5O2C_{15}H_{21}N_5O_2. Its structure features a purine base with multiple methyl and isopentyl substituents which may influence its biological interactions.

Antidepressant-like Effects

Recent studies have indicated that derivatives of imidazopurine compounds exhibit significant antidepressant-like activities. For instance, compounds structurally similar to this compound have been evaluated for their effects on serotonin receptors. Specifically, the activation of the 5-HT_1A receptor has been linked to antidepressant effects in animal models. In studies using the forced swim test (FST), these compounds demonstrated notable efficacy in reducing depressive-like behavior in mice .

The mechanisms underlying the antidepressant effects of imidazopurines may involve:

  • Serotonergic Pathways : Activation of serotonin receptors (e.g., 5-HT_1A) plays a crucial role in mood regulation.
  • Adrenolytic Activity : Some derivatives exhibit α_1-adrenolytic effects which may contribute to their pharmacological profiles by influencing blood pressure and sedation levels .

Study on AZ-853 and AZ-861

In comparative studies involving related compounds AZ-853 and AZ-861:

  • Efficacy : AZ-853 showed a more potent antidepressant-like effect compared to AZ-861 due to better brain penetration.
  • Side Effects : Both compounds induced mild sedation and disturbances in lipid metabolism without significant alterations in serum glucose levels. Notably, AZ-853 led to weight gain in treated subjects .

Pharmacokinetics

Pharmacokinetic studies suggest that the absorption and distribution characteristics of these compounds are critical for their efficacy. The ability of this compound to penetrate the blood-brain barrier effectively can enhance its therapeutic potential against mood disorders.

Summary Table of Biological Activities

Activity TypeCompoundObserved EffectReference
Antidepressant3-isopentyl derivativeSignificant reduction in depressive behavior
Receptor ActivationAZ-853Strong agonistic action at 5-HT_1A receptor
Side EffectsAZ-861Induced sedation and lipid metabolism changes

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